5-Fluoro-1H-pyrazolo[4,3-B]pyridine
Overview
Description
5-Fluoro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 5-fluoro-1h-pyrazolo[4,3-b]pyridine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they may interact with biochemical pathways involving these bases .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyridine molecule .
Cellular Effects
Some pyrazolopyridine derivatives have been found to inhibit TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
Some pyrazolopyridines have been reported to exhibit strong fluorescence, which can be observed under UV light .
Metabolic Pathways
Pyrazolopyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. The reaction is carried out under heating conditions, leading to the formation of the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
5-Fluoro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, including its role as an inhibitor of certain kinases.
Materials Science: The unique electronic properties of the compound make it useful in the development of novel materials for electronic and optoelectronic applications.
Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the fluorine atom.
5-Amino-1H-pyrazolo[4,3-B]pyridine: Another derivative with an amino group instead of a fluorine atom.
1H-Pyrazolo[3,4-C]pyridine: A structural isomer with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1H-pyrazolo[4,3-B]pyridine imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.
Properties
IUPAC Name |
5-fluoro-1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNYHHABUSSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288123 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-02-7 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.